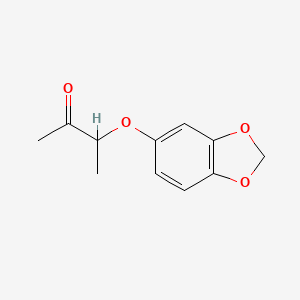

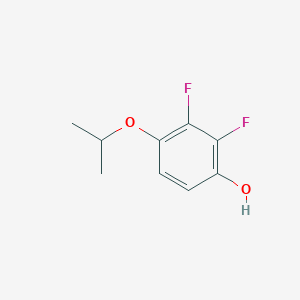

3-(1,3-Benzodioxol-5-yloxy)-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is a chemical entity that can be associated with the benzodioxole family, a group of compounds that contain a 1,3-dioxole ring fused to a benzene ring. This particular compound also features a butanone moiety, indicating the presence of a four-carbon ketone. The structure suggests potential applications in synthetic organic chemistry, possibly as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related benzodioxole derivatives can be achieved through various methods. For instance, 1-hydroxy-3,5-dimethyl-2,4-benzodioates, which share a similar benzodioxole core, can be synthesized via [3+3] cyclocondensation reactions involving 1,3-bis(silyloxy)-1,3-butadienes and 3-ethoxycarbonyl-4-trimethylsilyloxy-3-penten-2-one . Although not directly related to the synthesis of 3-(1,3-Benzodioxol-5

Aplicaciones Científicas De Investigación

Synthesis of Complex Compounds for Biological Assays :

- Kamat et al. (2017) discussed the synthesis of tri-nitrogen chelating unsymmetrical Schiff base ligands using diacetyl monoxime with 2-hydrazino-benzothiazole/benzimidazole. These compounds were used in coordination with Ni(II) and Co(III) ions for potential anticancer and antimicrobial applications Kamat et al., 2017.

Dehydration of Bio-based Butanediol :

- Research by Zhang et al. (2012) focused on the dehydration of bio-based 2,3-butanediol to produce butanone using HZSM-5 zeolites. This process offers a green alternative for butanone production Zhang et al., 2012.

Organic Impurity Profiling :

- A study by Heather et al. (2017) examined the synthesis and organic impurity profile of methylone prepared from catechol, which included analyzing the impurities in intermediate compounds like 3,4-methylenedioxypropiophenone Heather et al., 2017.

Fragrance Material Review :

- McGinty et al. (2012) provided a toxicologic and dermatologic review of 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a fragrance ingredient structurally related to 3-(1,3-Benzodioxol-5-yloxy)-2-butanone McGinty et al., 2012.

Production of Key Intermediates for Pharmaceuticals :

- Lin et al. (2021) researched the production of 1-Hydroxy-2-butanone, a key intermediate for anti-tuberculosis pharmaceuticals, by whole cells of engineered E. coli Lin et al., 2021.

Antiradical Activity of Dioxolane Derivatives :

- Vol’eva et al. (2013) studied the antiradical activity of 1,3-benzodioxoles, demonstrating their ability to undergo one-electron oxidation and form stable radical cations Vol’eva et al., 2013.

Development of New Photoinitiators :

- Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative and evaluated its capability as a caged one-component Type II photoinitiator for free radical polymerization Kumbaraci et al., 2012.

Antibacterial Activity of Sulfonamide Derivatives :

- Aziz‐ur‐Rehman et al. (2015) synthesized N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine and evaluated their antibacterial activity Aziz‐ur‐Rehman et al., 2015.

Photoinduced Oxidative Annulation :

- Zhang et al. (2017) investigated the photoinduced oxidative annulation of certain butane-1,3-diones, demonstrating the formation of complex heterocyclic structures Zhang et al., 2017.

Metabolic Engineering for Chemical Production :

- Chen et al. (2015) conducted metabolic engineering of Klebsiella pneumoniae for the production of 2-Butanone from glucose, demonstrating a biological approach to produce this chemical Chen et al., 2015.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8(2)15-9-3-4-10-11(5-9)14-6-13-10/h3-5,8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIVAECGUIYOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yloxy)-2-butanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

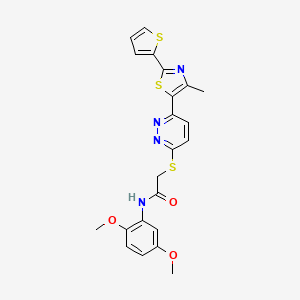

![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)

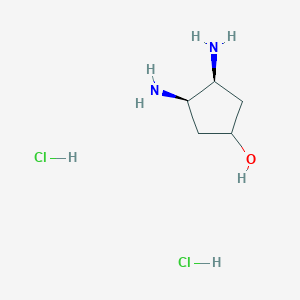

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)

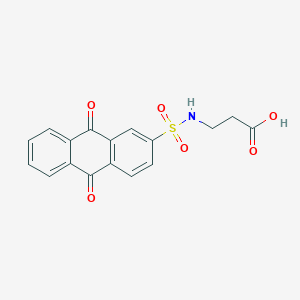

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)